2-Butyl-5-chloro-1,3-benzoxazole
Description
Significance of Benzoxazole (B165842) Scaffold in Heterocyclic Chemistry
The benzoxazole nucleus is a key structural motif in a multitude of natural and synthetic compounds. nih.gov Its inherent chemical properties and amenability to structural modification have established it as a subject of intensive study in organic and medicinal chemistry. researchgate.netnih.gov
The term "privileged scaffold" is used to describe molecular frameworks that are capable of binding to multiple biological targets, and the benzoxazole ring system fits this description aptly. researchgate.netnih.gov In synthetic organic chemistry, it is highly valued for several reasons:
Versatility in Synthesis : A wide array of synthetic methodologies has been developed for the construction of the benzoxazole core, often starting from readily available precursors like 2-aminophenols. rsc.orgthieme-connect.com These methods include condensation reactions with various carbonyl compounds, allowing for the introduction of a wide range of substituents. chemicalbook.com
Functionalization Potential : The benzoxazole ring is relatively stable due to its aromaticity, yet it possesses reactive sites that permit functionalization. wikipedia.orgchemeurope.com This allows chemists to systematically modify the core structure to fine-tune its properties.
Foundation for Bioactive Molecules : The scaffold is a fundamental component in numerous compounds that exhibit a broad spectrum of biological activities. nih.govnih.gov Its presence is a key feature in the design of new pharmaceutical agents. nih.govwjpsonline.com
The importance of the benzoxazole scaffold extends beyond synthetic chemistry into several other areas of the chemical sciences. researchgate.net Its derivatives are investigated for a wide range of applications, highlighting its interdisciplinary significance. nih.govthieme-connect.com
Medicinal and Pharmaceutical Chemistry : This is the most prominent area of application, with benzoxazole derivatives being explored for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others. researchgate.netnih.govnih.gov
Agrochemicals : Certain benzoxazole compounds have been developed for use in agriculture, for instance, as fungicides, showcasing their utility in crop protection. smolecule.commdpi.com
Materials Science : The unique optical and electronic properties of some benzoxazole derivatives make them interesting candidates for applications such as optical brighteners and components in polymers and organic light-emitting diodes (OLEDs). thieme-connect.comsmolecule.com
Structural Characteristics of the Benzoxazole Core
The distinct structure of the benzoxazole core is fundamental to its chemical behavior and its ability to interact with biological systems.
The benzoxazole molecule consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, creating a planar, bicyclic aromatic system. rsc.orgwikipedia.orgchemicalbook.com This structure has several key features:
Planarity : The planar geometry of the benzoxazole scaffold is a significant characteristic, contributing to its ability to participate in π–π stacking interactions with biomacromolecules. chemicalbook.com
Aromaticity : The aromatic nature of the fused ring system confers considerable stability to the molecule. wikipedia.orgchemeurope.com
Hydrogen Bonding Capability : The presence of both a nitrogen and an oxygen atom in the oxazole ring allows the scaffold to act as a hydrogen bond acceptor, which is a crucial aspect of its interaction with biological targets. chemicalbook.com
A particularly noteworthy feature of the benzoxazole scaffold is its structural similarity to naturally occurring purine (B94841) bases. wjpsonline.com
Structural Isosteres : Benzoxazoles are considered structural isosteres of nucleic bases such as adenine (B156593) and guanine. jocpr.com This resemblance allows them to interact with biopolymers like DNA and proteins, which is a key reason for their diverse biological activities. wjpsonline.comjocpr.com This interaction is often a starting point for the rational design of new therapeutic agents.
Specific Focus on 2-Butyl-5-chloro-1,3-benzoxazole within Benzoxazole Derivatives
Within the large family of benzoxazole derivatives, this compound is a compound with specific structural modifications that influence its properties. smolecule.com It is a heterocyclic compound featuring the core benzoxazole structure with a butyl group attached at the 2-position and a chlorine atom at the 5-position. smolecule.com
The chemical reactivity of this specific molecule is influenced by its substituents. The electron-withdrawing nature of the chlorine atom and the electron-donating character of the butyl group affect its chemical behavior in reactions such as nucleophilic and electrophilic substitutions. smolecule.com The unique combination of a butyl and a chloro substituent may impart distinct physical and chemical properties that could lead to novel applications in drug development and agrochemicals. smolecule.com
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₂ClNO |
| Family | Benzoxazole |
| Substituents | 2-Butyl, 5-Chloro |
| Potential Applications | Pharmaceuticals, Agrochemicals |
Conventional Synthetic Pathways
The cornerstone of benzoxazole synthesis has traditionally been the condensation of 2-aminophenols with various carbonyl-containing compounds. rsc.org This versatile approach allows for the introduction of diverse substituents onto the benzoxazole core.
Condensation Reactions with 2-Aminophenols.smolecule.comrsc.orgresearchgate.netnih.govnih.govresearchgate.net
The reaction of a 2-aminophenol (B121084), in this case, 2-amino-4-chlorophenol (B47367), with a suitable four-carbon electrophile is the most direct route to this compound.
The condensation of 2-aminophenols with aldehydes is a widely employed method for synthesizing 2-substituted benzoxazoles. rsc.orgnih.gov This reaction can be facilitated by various catalysts, including Brønsted acids, Lewis acids, and nanocatalysts, often under mild conditions. rsc.org For the synthesis of this compound, the reaction would involve 2-amino-4-chlorophenol and valeraldehyde.
Recent advancements have focused on developing more environmentally friendly and efficient protocols. For instance, the use of magnetic nanomaterial-supported Lewis acidic ionic liquids has been shown to catalyze the condensation of 2-aminophenols and aldehydes under solvent-free ultrasound irradiation, offering advantages such as short reaction times and catalyst reusability. nih.gov Similarly, elemental sulfur has been identified as an effective oxidant for the oxidative condensation of 2-aminophenols with a range of aldehydes, including aliphatic ones. researchgate.net
The reaction of 2-aminophenols with ketones can also yield 2-substituted benzoxazoles. For example, elemental sulfur in the presence of N-methylpiperidine promotes the oxidative coupling of o-aminophenols and ketones to produce 2-alkylbenzoxazoles. ijpbs.com
Table 1: Selected Catalytic Systems for Benzoxazole Synthesis from 2-Aminophenols and Aldehydes
| Catalyst/Promoter | Reaction Conditions | Yield (%) | Reference |
| Brønsted acidic ionic liquid gel | Solvent-free, 130 °C, 5 h | 85–98 | rsc.org |
| Magnetic solid acid nanocatalyst | Water, reflux, 45 min | 79–89 | rsc.org |
| TiO₂–ZrO₂ | Acetonitrile (B52724), 60 °C, 15–25 min | 83–93 | rsc.org |
| Rice husk derived activated carbon | Methanol, RT, 2–5 min | 92–99 | rsc.org |
| Elemental sulfur / Na₂S·5H₂O | DMSO, 70 °C, 16 h | 40–78 | rsc.org |
| LAIL@MNP | Solvent-free, sonication, 70 °C, 30 min | up to 90 | nih.gov |
The condensation of 2-aminophenols with carboxylic acids or their derivatives provides another robust route to 2-substituted benzoxazoles. rsc.orgresearchgate.net To synthesize this compound, valeric acid or its corresponding acyl chloride would be the required reagent.
Methanesulfonic acid has proven to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenols and carboxylic acids, proceeding through the in-situ generation of the acid chloride. researchgate.net This method is compatible with a variety of substituents, including chloro groups. researchgate.net Other reagents like Deoxo-Fluor and Lawesson's reagent have also been successfully employed to facilitate this transformation, often under microwave irradiation and solvent-free conditions. researchgate.net
The use of heterogeneous base catalysts, such as KF–Al₂O₃, has been reported for the reaction between 2-aminophenols and acid derivatives in acetonitrile at room temperature, affording high yields. rsc.org
Table 2: Reagents for Benzoxazole Synthesis from 2-Aminophenols and Carboxylic Acids/Derivatives
| Reagent/Catalyst | Reaction Conditions | Reactant | Yield | Reference |
| Methanesulfonic acid | N/A | Carboxylic acids | Excellent | researchgate.net |
| Deoxo-Fluor reagent | N/A | Carboxylic acids | High | researchgate.net |
| Lawesson's reagent | Microwave, solvent-free | Carboxylic acids | Good | researchgate.net |
| KF–Al₂O₃ | Acetonitrile, RT, 45–90 min | Acid derivatives | 83–95% | rsc.org |
The synthesis of benzoxazoles can also be achieved through the reaction of 2-aminophenols with alcohols, isothiocyanates, and ortho-esters. rsc.orgresearchgate.net The reaction with alcohols typically requires oxidative conditions. thieme-connect.com For instance, an iron-catalyzed hydrogen transfer strategy allows for the redox condensation of o-hydroxynitrobenzenes with alcohols to furnish 2-substituted benzoxazoles in very good yields. organic-chemistry.org
The reaction of 2-aminophenols with isothiocyanates leads to the formation of thiourea (B124793) intermediates, which can then be cyclized to 2-aminobenzoxazoles. researchgate.net This cyclodesulfurization can be promoted by reagents like triphenylbismuth (B1683265) dichloride or can proceed under metal-free conditions using hexafluoroisopropanol (HFIP). researchgate.net
Ortho-esters can also serve as one-carbon donors in the synthesis of 2-substituted benzoxazoles from 2-aminophenols. rsc.orgorganic-chemistry.org
Cyclization Approaches Beyond Simple Condensation
While condensation reactions are the most common, other cyclization strategies have been developed to access the benzoxazole core.
Oxidative Intramolecular C–O Coupling.researchgate.net
A notable alternative pathway involves the intramolecular oxidative C–O coupling of benzanilides, which can be catalyzed by copper. nih.govcapes.gov.br This method allows for the formation of 2-arylbenzoxazoles with high functional-group tolerance and regioselectivity, using molecular oxygen as the terminal oxidant. capes.gov.br While this specific example leads to 2-aryl derivatives, the principle of intramolecular C–O bond formation is a key strategy in heterocyclic synthesis. Another approach is the electrochemical oxidation and cyclization of glycine (B1666218) derivatives via an intramolecular Shono-type oxidative coupling, which proceeds without the need for transition metals or oxidants. organic-chemistry.org
An in-depth analysis of the chemical compound this compound reveals a fascinating intersection of synthetic chemistry and materials science. This article delves into the various methodologies for the synthesis of its core structure, the 1,3-benzoxazole ring, and the specific strategies employed to introduce the chloro-substituent.
2 Synthetic Methodologies and Strategies for 1,3-Benzoxazole Derivatives
The synthesis of 1,3-benzoxazole derivatives is a cornerstone of heterocyclic chemistry, with numerous strategies developed to construct this valuable scaffold. These methods often involve the formation of the oxazole ring fused to a benzene ring, starting from readily available precursors.
2 C–H Arylation Reactions
Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of 2-arylbenzoxazoles. This approach avoids the pre-functionalization of the benzoxazole ring, directly coupling it with an aryl partner.
Palladium-catalyzed C-H arylation of benzoxazoles with unactivated simple arenes has been developed, providing a straightforward route to 2-arylbenzoxazole derivatives. The use of CuBr₂ as an additive is crucial for this transformation. nih.gov Another approach involves the use of arylsulfonyl hydrazides as the aryl source in a palladium-catalyzed reaction. polyu.edu.hk This method is tolerant of halogen substituents, offering a significant advantage over traditional cross-coupling reactions that use aryl halides. polyu.edu.hk
Visible light-induced C-H arylation of azoles, including benzoxazoles, has also been achieved using a dual catalytic system with a ligand-free copper(I)-catalyst and a photoredox catalyst. rsc.org This method is applicable to a wide range of azole derivatives. rsc.org
Table 1: Examples of C-H Arylation Reactions for Benzoxazole Synthesis
| Catalyst System | Aryl Source | Reaction Conditions | Yield (%) | Reference |
| Pd(OAc)₂ / CuBr₂ | Unactivated arenes | Toluene, reflux | Moderate | nih.govnih.gov |
| Pd(OAc)₂ / PPh₃ | Arylsulfonyl hydrazides | Oxidative conditions | Good | polyu.edu.hk |
| CuI / [Ir(p-F-ppy)₃] | Aryl iodides | MeCN/THF, Blue LED, rt | 71 | rsc.org |
| CuI / 10-phenylphenothiazine (PTH) | Aryl iodides | MeCN/THF, Blue LED, rt | Good | rsc.org |
3 Oxidative Cyclization of Phenolic Schiff Bases
The oxidative cyclization of phenolic Schiff bases, derived from the condensation of 2-aminophenols and aldehydes, is a common and effective method for synthesizing 2-substituted benzoxazoles. google.comzenodo.org A variety of oxidizing agents can be employed to facilitate this transformation.
One efficient protocol utilizes in situ generated tetraethylammonium (B1195904) superoxide (B77818) in dry DMF under microwave irradiation. google.comzenodo.org This method allows for a rapid and efficient synthesis of 2-arylbenzoxazoles from phenolic Schiff bases. google.comzenodo.org The reaction can also proceed with tetraethylammonium superoxide alone, but at a much slower rate. zenodo.org Other oxidants like pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel have also been successfully used. researchgate.net
The reaction of a σ-arylruthenium cyclometallate with nitric oxide (NO) can also induce oxidative cyclization of a phenolic Schiff base ligand to form a benzoxazole derivative. nih.gov
Table 2: Oxidative Cyclization of Phenolic Schiff Bases
| Oxidant | Reaction Conditions | Substrate Scope | Yield (%) | Reference |
| Tetraethylammonium superoxide / Microwave | Dry DMF | Aromatic aldehydes | Good to excellent | google.comzenodo.org |
| Pyridinium chlorochromate (PCC) / Silica gel | Dichloromethane, rt | Structurally diverse Schiff's bases | Good to excellent | researchgate.net |
| Nitric Oxide (NO) on Ru complex | - | 4-methyl-2-(4-nitrobenzylideneamino)phenol | - | nih.gov |
4 Divergent Synthesis from Ortho-hydroxyaryl N-H Ketimines
A versatile and regioselective synthesis of 2-substituted benzoxazoles can be achieved from ortho-hydroxyaryl N-H ketimines. This method offers a divergent pathway, allowing for the selective formation of either benzoxazoles or their isomeric benzisoxazoles from a common precursor. acs.org
The reaction proceeds through an N-Cl imine intermediate. The choice of reaction conditions dictates the final product. A NaOCl-mediated Beckmann-type rearrangement of the N-H ketimine leads to the formation of the 2-substituted benzoxazole. acs.org This reaction is typically fast, occurring almost instantaneously at room temperature. acs.org The reaction's outcome can also be influenced by the electronic properties of the aromatic ring, with electron-rich systems favoring the rearrangement to benzoxazoles. acs.org
Table 3: Divergent Synthesis from Ortho-hydroxyaryl N-H Ketimines
| Reagent | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| NaOCl (10% aq.) | Isopropanol | Room Temperature | 2-Substituted Benzoxazole | Good to excellent | acs.org |
| NCS | Various | - | N-Cl Imine Intermediate | - | acs.org |
5 Copper(II)-Catalyzed Cascade C-H Functionalization
Copper-catalyzed cascade reactions involving C-H functionalization represent an efficient strategy for the synthesis of benzoxazoles. researchgate.netnih.gov These methods often proceed under aerobic conditions, using air as the terminal oxidant, which is an environmentally benign approach. researchgate.netnih.govcapes.gov.br
An efficient method involves a copper(II)-catalyzed regioselective C-H functionalization/C-O bond formation protocol. researchgate.netnih.govcapes.gov.br The reaction is typically carried out in a high-boiling solvent like dichlorobenzene at elevated temperatures. researchgate.netnih.gov The presence of a directing group, such as an amide or carbamate (B1207046) at the meta position of an acetanilide (B955) substrate, significantly enhances the reaction's efficiency and regioselectivity, leading to the formation of 7-substituted benzoxazoles. researchgate.netnih.gov
Table 4: Copper(II)-Catalyzed Cascade C-H Functionalization
| Catalyst | Oxidant | Solvent | Temperature (°C) | Key Feature | Yield (%) | Reference |
| Cu(II) | Air | Dichlorobenzene | 160 | High functional group tolerance | Poor to high | researchgate.netnih.govcapes.gov.br |
| Cu(II) | Air | Dichlorobenzene | 160 | Meta-directing group improves efficacy | Fairly high | researchgate.netnih.gov |
6 Nitrogen Extrusion Reactions of Azido (B1232118) Complexes
Nitrogen extrusion from in situ generated azido complexes provides a versatile pathway for the synthesis of nitrogen-containing heterocycles, including benzoxazoles. organic-chemistry.orgresearchgate.netnih.gov This method avoids the use of hazardous reagents like sodium azide (B81097) in combination with Brønsted acids. organic-chemistry.org
The reaction starts with an aldehyde or ketone, which is treated with trimethylsilyl (B98337) azide (TMSN₃) in the presence of a Lewis acid such as zirconium tetrachloride (ZrCl₄) or triflic acid (TfOH) to form an azido complex. organic-chemistry.orgresearchgate.netnih.gov For the synthesis of benzoxazoles, the reaction with ketones is particularly relevant. The azido complex undergoes aryl migration followed by cyclization to yield the benzoxazole product. organic-chemistry.org The reaction pathway is influenced by the substrate, with ketones generally favoring the formation of benzoxazoles. organic-chemistry.org
Table 5: Nitrogen Extrusion from Azido Complexes for Benzoxazole Synthesis
| Starting Material | Reagents | Lewis Acid | Key Transformation | Product | Reference |
| Ketones | TMSN₃ | ZrCl₄ or TfOH | Aryl migration and cyclization | Benzoxazoles | organic-chemistry.orgresearchgate.netnih.gov |
| Aldehydes | TMSN₃ | ZrCl₄ or TfOH | Proton elimination or nucleophilic substitution | Nitriles or Benzisoxazoles | organic-chemistry.orgresearchgate.netnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
2-butyl-5-chloro-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-2-3-4-11-13-9-7-8(12)5-6-10(9)14-11/h5-7H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFBGGGUYHSOQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24817869 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Strategies for 1,3 Benzoxazole Derivatives
3 Halogenation Strategies for Chlorobenzoxazoles
The introduction of a chlorine atom onto the benzoxazole (B165842) ring is a key step in the synthesis of 2-Butyl-5-chloro-1,3-benzoxazole. Various halogenation strategies can be employed to achieve this.
A general process for preparing chlorobenzoxazoles involves the reaction of a benzoxazole with a chlorinating agent in the presence of an acidic catalyst. nih.gov Suitable chlorinating agents include chlorine gas, sulfuryl chloride (SO₂Cl₂), phosphorus pentachloride (PCl₅), and thionyl chloride (SOCl₂). nih.gov The reaction can be controlled to produce monochlorinated or dichlorinated products by adjusting the stoichiometry of the chlorinating agent. nih.gov
1 Exchange of Mercapto Group with Chlorine
A specific and effective method for introducing a chlorine atom at the 2-position of the benzoxazole ring is through the exchange of a 2-mercapto group. This transformation can be achieved by treating a 2-mercaptobenzoxazole (B50546) with a chlorinating agent. google.comgoogle.com
One patented process describes the reaction of 2-mercaptobenzoxazoles with chlorine gas. google.com A notable aspect of this method is that the reaction can be carried out by adding the 2-mercaptobenzoxazole to a melt of the corresponding 2-chlorobenzoxazole, followed by the introduction of chlorine gas. google.com This process is reported to produce 2-chlorobenzoxazoles in high yield and purity. google.com Sulfuryl chloride is another effective chlorinating agent for this transformation. researchgate.net
Table 6: Halogenation by Exchange of Mercapto Group
| Starting Material | Chlorinating Agent | Reaction Conditions | Product | Reference |
| 2-Mercaptobenzoxazole | Chlorine gas | Melt of 2-chlorobenzoxazole | 2-Chlorobenzoxazole | google.com |
| 2-Mercaptobenzothiazole | Sulfuryl chloride | - | 2-Chlorobenzothiazole | researchgate.net |
Conversion of 1,3-Benzoxazol-2-ones with Phosphorus Pentachloride
A classic approach for the synthesis of 2-chlorobenzoxazoles involves the treatment of the corresponding 1,3-benzoxazol-2-one with phosphorus pentachloride (PCl₅). google.com This method is particularly useful for introducing a chlorine atom at the 2-position of the benzoxazole ring system. For instance, the synthesis of 2,6-dichlorobenzoxazole (B51379) can be achieved by reacting 6-chlorobenzoxazol-2-one with an excess of phosphorus pentachloride. google.com While effective, this process requires careful management of the excess PCl₅, which can complicate the purification process. google.com
Direct Chlorination of Benzoxazoles
Direct chlorination of the benzoxazole ring offers another route to chloro-substituted derivatives. While the direct chlorination of the analogous 1,3-benzothiazole to yield 2-chloro-1,3-benzothiazole is a known selective reaction, the direct chlorination of benzoxazole itself can lead to perchlorination without specific selectivity. google.com However, it has been demonstrated that under controlled conditions, selective chlorination can be achieved. For example, the chlorination of unsubstituted benzoxazole can selectively yield 2-chlorobenzoxazole, and with an excess of the chlorinating agent, 2,6-dichlorobenzoxazole can be obtained with good selectivity. google.comgoogle.com The reaction can be performed in a solvent like phosphorus oxychloride with a catalyst such as aluminum trichloride. google.com
Advanced and Sustainable Synthetic Approaches (Green Chemistry Principles)
In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods for 1,3-benzoxazole derivatives, aligning with the principles of green chemistry. These advanced approaches often utilize catalysts to promote the desired transformations under milder conditions, with higher atom economy and reduced waste generation.
Catalyst-Mediated Synthesis
Various transition metals have proven to be effective catalysts for the synthesis of benzoxazoles. These methods often involve the condensation of 2-aminophenols with aldehydes or other carbonyl compounds.
Samarium Triflate (Sm(OTf)₃): Samarium triflate has emerged as a reusable and water-tolerant Lewis acid catalyst for the synthesis of benzoxazoles. organic-chemistry.org It efficiently catalyzes the reaction between o-aminophenols and aldehydes in an aqueous medium under mild conditions, offering good to excellent yields (72–96%) and short reaction times (2–5 hours). organic-chemistry.org The use of an ethanol-water solvent system at 60°C with 10 mol% of Sm(OTf)₃ has been identified as optimal. organic-chemistry.org This method is particularly advantageous as it avoids the use of hazardous organic solvents and is compatible with a range of functional groups. organic-chemistry.orgresearchgate.net
Copper (Cu): Copper catalysts, in various forms, are widely employed in benzoxazole synthesis. Copper(II)-catalyzed protocols have been developed for the regioselective C-H functionalization and C-O bond formation to produce functionalized benzoxazoles. nih.govdatapdf.com These reactions can be carried out using air as the terminal oxidant, enhancing the green credentials of the process. nih.govdatapdf.com For instance, copper(II) triflate has been used to catalyze the hydroamination of alkynones with 2-aminophenol (B121084). rsc.org Furthermore, copper-catalyzed intramolecular O-arylation of 2-haloanilides provides an efficient route to 2-substituted benzoxazoles. organic-chemistry.org The combination of a copper(I) salt, such as CuI, with a ligand like 1,10-phenanthroline (B135089) is often effective. organic-chemistry.org The reaction is believed to proceed through an oxidative addition/reductive elimination pathway involving Cu(I)/Cu(III) intermediates. organic-chemistry.org
Palladium (Pd): Palladium catalysts are well-known for their role in cross-coupling reactions. In the context of benzoxazole synthesis, palladium complexes have been utilized for the direct C-H bond arylation of benzoxazoles with aryl chlorides. organic-chemistry.org A well-defined N-heterocyclic carbene (NHC)-Pd(II)-Im complex has been shown to effectively catalyze this transformation, yielding 2-aryloxazole derivatives. organic-chemistry.org Additionally, palladium catalysts supported on polymers have been developed for benzoxazole synthesis, with higher generation dendronized polymers showing enhanced catalytic activity. researchgate.net
Nickel(II) (Ni(II)): Nickel(II) complexes have also been explored as catalysts for the synthesis of benzoxazole derivatives. nih.gov For example, a nickel(II) complex supported on MCM-41 has been reported as a reusable and efficient catalyst for the synthesis of various heterocyclic compounds, including benzoxazoles. acs.org
Table 1: Comparison of Metal-Catalyzed Methods for Benzoxazole Synthesis
| Catalyst System | Reactants | Key Features | Reference(s) |
|---|---|---|---|
| Samarium Triflate (Sm(OTf)₃) | o-Aminophenols, Aldehydes | Reusable, water-tolerant, mild conditions, high yields. | organic-chemistry.orgresearchgate.net |
| Copper(II) Triflate | 2-Aminophenol, Alkynones | Hydroamination reaction, wide functional group tolerance. | rsc.org |
| Copper(I) Iodide / 1,10-Phenanthroline | o-Haloanilides | Intramolecular cyclization, effective for I, Br, and Cl substrates. | organic-chemistry.org |
| NHC-Pd(II)-Im Complex | Benzoxazoles, Aryl Chlorides | Direct C-H arylation, good yields for 2-aryloxazoles. | organic-chemistry.org |
| Nickel(II) on MCM-41 | Various substrates | Heterogeneous, reusable catalyst. | acs.org |
The use of nanocatalysts in organic synthesis has gained significant traction due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. rsc.orgresearchgate.net
Zinc Sulfide (ZnS) Nanoparticles: ZnS nanoparticles have been demonstrated as an effective, cheap, and stable heterogeneous catalyst for the one-pot synthesis of benzoxazole derivatives. ajgreenchem.comajgreenchem.com The reaction between o-aminophenol and various aldehydes proceeds in ethanol (B145695) at 70°C, offering high yields, easy work-up, and short reaction times. ajgreenchem.comajgreenchem.com The synthesis of ZnS nanoparticles can be achieved through a simple co-precipitation method. mdpi.com
Copper(II) Oxide (CuO) Nanoparticles: Copper(II) oxide nanoparticles serve as an efficient and ligand-free heterogeneous catalyst for the synthesis of benzoxazoles via intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org The catalyst can be recovered and recycled without a significant loss of activity. organic-chemistry.org Another study utilized a Cu₂O catalyst for the reaction of 2-aminophenol with substituted aryl aldehydes in DMSO at room temperature, achieving high yields. rsc.org
Fe₃O₄-supported Lewis Acidic Ionic Liquid: A magnetic nanocatalyst, consisting of an imidazolium (B1220033) chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles (LAIL@MNP), has been developed for the green synthesis of benzoxazoles. bohrium.comnih.govresearchgate.net This catalyst promotes the reaction between 2-aminophenols and aldehydes under solvent-free sonication, leading to high yields in a short reaction time (30 minutes). nih.govresearchgate.net The magnetic nature of the catalyst allows for easy separation and recycling for several consecutive runs with only a slight decrease in performance. nih.gov Another Fe₃O₄-supported catalyst, Fe₃O₄@SiO₂-SO₃H, has also been successfully used for the solvent-free synthesis of 2-arylbenzoxazoles at 50°C. ajchem-a.comajchem-a.com
Table 2: Overview of Nanocatalysts in Benzoxazole Synthesis
| Nanocatalyst | Synthetic Method | Advantages | Reference(s) |
|---|---|---|---|
| ZnS Nanoparticles | One-pot reaction of o-aminophenol and aldehydes. | High yields, mild conditions, easy purification, reusable catalyst. | ajgreenchem.comajgreenchem.com |
| CuO Nanoparticles | Intramolecular cyclization of o-bromoaryl derivatives. | Ligand-free, recyclable catalyst. | organic-chemistry.org |
| Fe₃O₄@LAIL | Condensation of 2-aminophenols and aldehydes under sonication. | Solvent-free, rapid reaction, magnetic separation, recyclable. | bohrium.comnih.govresearchgate.net |
| Fe₃O₄@SiO₂-SO₃H | Condensation of 2-aminophenol and aromatic aldehydes. | Solvent-free, low temperature, magnetic separation, reusable. | ajchem-a.comajchem-a.com |
Ionic liquids (ILs) are considered green solvents and catalysts due to their low vapor pressure, thermal stability, and recyclability.
Brønsted Acidic Ionic Liquid Gel: A reusable Brønsted acidic ionic liquid (BAIL) gel has been developed as an efficient heterogeneous catalyst for the synthesis of benzoxazoles. acs.orgnih.govnih.gov This catalyst is prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS). acs.orgnih.gov The reaction proceeds under solvent-free conditions, providing high yields of the desired products. acs.orgnih.govnih.gov The gel catalyst can be easily recovered by filtration and reused multiple times without a significant loss of activity. acs.orgnih.gov Another Brønsted acidic ionic liquid, [Et₃NH][HSO₄], has been used to promote the one-pot synthesis of 1,3-benzoxazoles with a substituted thiazolidinone moiety under solvent-free conditions. bepls.com
Organocatalysis (e.g., N-Heterocyclic Carbene Catalysis)
Organocatalysis has emerged as a powerful tool in the synthesis of 1,3-benzoxazoles, offering a metal-free alternative to traditional methods. N-Heterocyclic Carbenes (NHCs) are a prominent class of organocatalysts utilized for this purpose.
One approach involves the NHC-catalyzed intramolecular cyclization of aldimines, which are generated in situ from the reaction of 2-aminophenols and aromatic aldehydes. organic-chemistry.org This method proceeds under mild conditions and demonstrates a broad tolerance for various functional groups, providing good yields of 2-arylbenzoxazoles. organic-chemistry.org
Another strategy employs NHC-metal complexes. For instance, a copper(I)-NHC complex has been shown to be highly effective in catalyzing the intramolecular coupling cyclization of 2-haloanilides. rsc.orgrsc.org This protocol results in good to excellent yields of 2-arylbenzoxazoles and is noted for its simplicity, avoiding the need for complex ligands. rsc.orgrsc.org Similarly, a nickel(II)-NHC complex supported on sawdust has been used as a heterogeneous catalyst for the synthesis of 2-substituted benzoxazoles via C-H activation. benthamscience.com
The following table summarizes representative examples of NHC-catalyzed benzoxazole synthesis.
| Catalyst System | Reactants | Key Features | Reference |
| N-Heterocyclic Carbene (NHC) | 2-Aminophenols, Aromatic Aldehydes | Metal-free, mild conditions, good yields. | organic-chemistry.org |
| (IPr)CuCl (NHC-Copper Complex) | N-(2-halophenyl)benzamides | Efficient intramolecular cyclization, good to excellent yields, simple protocol. | rsc.org |
| Sawdust supported NHC-Ni Complex | Benzoxazole, Aryl boronic acids | Heterogeneous catalysis, C-H activation strategy, recyclable catalyst. | benthamscience.com |
Alternative Green Catalysts (e.g., "Fly Ash")
The use of industrial waste products as catalysts aligns with the principles of green chemistry. Fly ash, a byproduct of coal combustion in thermal power plants, has been successfully utilized as a cost-effective and environmentally benign catalyst for benzoxazole synthesis. ikm.org.my
In one study, fly ash was doped with boric acid and activated with sulfuric acid to create a solid acid catalyst. ikm.org.my This hybrid material proved effective for the condensation reaction between o-aminophenol and various aldehydes to produce benzoxazole derivatives under solvent-free conditions. ikm.org.my The catalyst with 5 wt. % boric acid was identified as the most efficient, and it could be recovered and reused for up to four cycles without a significant loss in its catalytic activity. ikm.org.my The development of such catalysts presents a viable method for transforming industrial solid waste into a valuable chemical resource. ikm.org.my
Solvent Minimization and Alternative Media
Reducing or eliminating the use of volatile and hazardous organic solvents is a key objective in green synthesis. Several strategies have been developed for the synthesis of 1,3-benzoxazoles that minimize solvent use.
Aqueous Medium Reactions
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. Methods have been developed that utilize water as the reaction medium for benzoxazole synthesis. For example, the condensation of o-aminophenols and aldehydes can be efficiently carried out in an ethanol-water mixture using samarium triflate as a reusable acid catalyst. organic-chemistry.org This approach is noted for its simplicity, mild reaction conditions, and efficiency. organic-chemistry.org In another instance, a nickel-based catalyst has been used for synthesizing benzoxazole derivatives in water at reflux, with reaction times as short as 50 minutes. acs.org
Solvent-Free Conditions
Completely eliminating the solvent is another effective green strategy. A number of catalytic systems have been shown to work efficiently under solvent-free conditions for the synthesis of 1,3-benzoxazoles. These reactions are often facilitated by grinding the reactants together or by heating them in the absence of a solvent.
Notable examples include:
Brønsted Acidic Ionic Liquid Gel: A reusable ionic liquid gel has been used as a catalyst for the reaction of 2-aminophenol and benzaldehyde (B42025) at 130 °C, achieving a 98% yield of 2-phenylbenzoxazole. acs.orgnih.gov The catalyst can be easily recovered and reused. acs.orgnih.gov
Silica-Supported Sodium Hydrogen Sulphate: This solid acid catalyst promotes the reaction of o-substituted aminoaromatics with acyl chlorides under solvent-free conditions, offering high yields and easy catalyst reuse. researchgate.net
Zirconium(IV) Chloride: Catalytic amounts of ZrOCl₂·8H₂O can be used for the reaction of o-substituted aminoaromatics with orthoesters under solvent-free conditions. jocpr.com
Magnetic Nanoparticles: A Lewis acidic ionic liquid supported on magnetic nanoparticles (LAIL@MNP) catalyzes the condensation of 2-aminophenols and aldehydes under solvent-free ultrasound irradiation, allowing for easy magnetic separation and reuse of the catalyst. nih.gov
The following table highlights different catalysts used in solvent-free benzoxazole synthesis.
| Catalyst | Reactants | Conditions | Key Advantages | Reference |
| Brønsted Acidic Ionic Liquid Gel | 2-Aminophenol, Benzaldehyde | 130 °C, 5h | High yield (98%), recyclable catalyst, no additives required. | acs.orgnih.gov |
| NaHSO₄-SiO₂ | o-Substituted Aminoaromatics, Acyl Chlorides | N/A | High yield, reusable and eco-friendly catalyst. | researchgate.net |
| Fly Ash (Boric Acid Doped) | o-Aminophenol, Aldehydes | N/A | Utilizes industrial waste, reusable catalyst. | ikm.org.my |
| LAIL@MNP | 2-Aminophenols, Aldehydes | Ultrasound, 70 °C, 30 min | Green method, easy magnetic recovery, reusable catalyst. | nih.gov |
Green Solvents (e.g., Polyethylene Glycol (PEG) 400)
Polyethylene glycol (PEG), particularly PEG-400, has gained attention as a non-toxic, non-volatile, and recyclable green reaction medium. tandfonline.comeurjchem.com It can serve as both a solvent and a catalyst in some reactions. rsc.org PEG-400 has been successfully employed in the one-pot synthesis of various heterocyclic compounds. rsc.orgnih.govresearchgate.net Its advantages include environmental friendliness, low cost, high yields, and the ability to be recovered and reused, making it a sustainable alternative to conventional organic solvents. tandfonline.comrsc.org
Energy Efficient and Process Intensification Techniques
To further enhance the sustainability of synthetic processes, energy-efficient techniques and process intensification methods are being explored. These methods aim to reduce reaction times, lower energy consumption, and improve scalability.
Microwave Irradiation: The use of microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating. For instance, the direct condensation of carboxylic acids with 2-aminophenol to form 2-substituted benzoxazoles has been achieved under solvent- and metal-free conditions using microwave irradiation. jocpr.com
Ultrasound Irradiation: Sonication is another energy-efficient technique. The synthesis of benzoxazoles using a magnetic nanoparticle-supported catalyst was performed under solvent-free ultrasound irradiation at 70 °C, with a short reaction time of 30 minutes. nih.gov
Continuous Flow Synthesis: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and easier scalability. An efficient and scalable transformation of 3-halo-N-acyl anilines into benzoxazoles has been reported using a continuous flow reactor. acs.org The process involves a sequence of deprotonation, ortho-lithiation, and intramolecular cyclization to yield the final product. acs.org
Microwave Irradiation
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering dramatic reductions in reaction times and often improving product yields compared to conventional heating. nih.gov This technique utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture. nih.gov
For the synthesis of benzoxazoles, microwave irradiation facilitates the direct coupling of carboxylic acids with 2-aminophenols under solvent-free and catalyst-free conditions. researchgate.net This approach is compatible with a variety of functional groups, including chloro, methoxy (B1213986), and phenoxy substituents. researchgate.net Research on the synthesis of 5-chloro-2-phenylbenzoxazole, a closely related structure, from 2-amino-4-chlorophenol (B47367) and benzaldehyde demonstrates the effectiveness of this method. mdpi.com By optimizing parameters such as temperature and reaction time, high conversion rates can be achieved in as little as 15 minutes. mdpi.com The use of deep eutectic solvents like [CholineCl][oxalic acid] as a catalyst under microwave irradiation can further enhance reaction rates and selectivity, with the catalyst being recoverable and reusable. mdpi.com
Table 1: Microwave-Assisted Synthesis of 5-chloro-2-phenylbenzoxazole This interactive table summarizes the optimization of reaction conditions for the synthesis of 5-chloro-2-phenylbenzoxazole from 2-amino-4-chlorophenol and benzaldehyde under microwave irradiation, as detailed in the cited research. mdpi.com
| Temperature (°C) | Time (min) | Catalyst Amount (mol%) | Conversion (%) |
| 100 | 15 | 10 | 75 |
| 110 | 15 | 10 | 82 |
| 120 | 15 | 10 | 94 |
| 130 | 15 | 10 | 99 |
| 120 | 10 | 10 | 88 |
| 120 | 20 | 10 | 95 |
| 120 | 15 | 5 | 85 |
| 120 | 15 | 15 | 94 |
Sonication (Ultrasound-Assisted Synthesis)
Ultrasound-assisted synthesis, or sonication, utilizes the physical phenomenon of acoustic cavitation to drive chemical reactions. The formation, growth, and violent collapse of microscopic bubbles create localized high-pressure and high-temperature zones, accelerating reaction rates. researchgate.net This method provides a green alternative for synthesizing benzoxazoles, often resulting in shorter reaction times, milder conditions, and higher yields. researchgate.netnih.gov
The synthesis of benzoxazole derivatives from 2-amino-4-chlorophenol has been successfully achieved under ultrasound irradiation. researchgate.netnih.gov One notable protocol involves the reaction of 2-amino-4-chlorophenol with various aldehydes under solvent-free sonication at 70°C for just 30 minutes, using a magnetic nanoparticle-supported ionic liquid catalyst. nih.govrsc.org This approach offers significant advantages, including moderate to high yields, easy catalyst reusability, and the production of water as the sole byproduct. nih.govrsc.org Other studies have employed heterogeneous catalysts like Indion 190 resin in ethanol under sonication, demonstrating good tolerance for a wide variety of aldehydes and efficient synthesis of the corresponding benzoxazoles. ias.ac.in
Table 2: Comparison of Ultrasound-Assisted vs. Stirring Method for Benzoxazole Synthesis The data below, drawn from cited literature, illustrates the efficiency gains of using ultrasound irradiation over conventional stirring for the synthesis of allyl-sulfonamides, a key step in producing more complex heterocyclic structures. nih.gov
| Synthesis Method | Reaction Time | Yield (%) |
| Conventional Stirring | 6–10 hours | Good |
| Ultrasound Irradiation | 15–20 minutes | Excellent |
Ball-Milling Strategy
Mechanochemistry, particularly through ball-milling, represents a highly sustainable and efficient method for chemical synthesis. This solvent-free approach involves the mechanical activation of solid reactants to induce chemical reactions, thereby eliminating the need for potentially hazardous solvents and reducing energy consumption. researchgate.netrsc.org
A convenient, solvent-free method for the synthesis of benzoxazole derivatives has been developed using recyclable zinc oxide nanoparticles (ZnO-NPs) as a catalyst within a ball mill. rsc.orgelsevierpure.com This strategy is noted for its environmentally friendly reaction conditions, high efficiency even on a multi-gram scale, and straightforward product isolation. rsc.org The process scores highly on green chemistry metrics, exhibiting a low E-factor (Environmental Factor), which signifies less waste generation per unit of product. rsc.orgelsevierpure.com This technique offers a significant advantage over conventional methods by avoiding toxic precursors and multistep procedures that generate substantial waste. researchgate.net
Flow Chemistry vs. Batch Processes in Environmental Impact Assessment
The shift from traditional batch processing to continuous flow chemistry is a cornerstone of modern green chemical manufacturing. cinz.nz Flow chemistry involves pumping reactants through a network of tubes or microreactors, offering superior control over reaction parameters like temperature and pressure, enhanced safety, and easier scalability. cinz.nznih.gov
A life cycle assessment (LCA) comparing the synthesis of 2-aryl benzoxazoles using both batch and continuous flow methods demonstrates the profound environmental benefits of the latter. rsc.orgresearchgate.net The flow chemistry approach was found to reduce carbon emissions by 85% compared to an equivalent batch process. rsc.orgrsc.org This reduction is largely attributed to the ability to regenerate and recycle catalysts (such as manganese-based systems) and the use of greener, highly recyclable solvents like cyclopentyl methyl ether (CPME). rsc.orgrsc.org Flow processes also exhibit lower energy consumption and a significantly reduced solvent load, which can account for up to 88% of the environmental impact in batch syntheses. rsc.orgresearchgate.net Furthermore, continuous flow allows for a faster synthesis compared to batch procedures with minimal metal leaching from catalysts. rsc.orgresearchgate.net
Table 3: Environmental Impact Comparison: Flow vs. Batch Synthesis of Benzoxazoles This table highlights the key advantages of continuous flow processes over traditional batch methods in the synthesis of 2-aryl benzoxazoles, based on life cycle assessment data. rsc.orgrsc.org
| Parameter | Batch Process | Continuous Flow Process |
| Carbon Emissions | High | Reduced by 85% in comparison rsc.orgrsc.org |
| Energy Consumption | Higher | Lower rsc.org |
| Solvent Load/Waste | High (up to 88% of environmental impact) rsc.org | Significantly lower, high recyclability rsc.orgrsc.org |
| Catalyst Use | Difficult to recycle, potential for waste | In-line regeneration and recycling rsc.orgrsc.org |
| Safety | Higher risk with exothermic reactions | Improved heat transfer, enhanced safety cinz.nz |
Atom Economy and Waste Minimization Principles
The principles of atom economy and waste minimization are central to green chemistry, aiming to maximize the incorporation of reactant atoms into the final product and reduce or eliminate the generation of waste. The synthetic methodologies discussed above are prime examples of these principles in action.
Microwave-assisted and sonication-based syntheses often proceed under solvent-free conditions, which drastically reduces waste. researchgate.netrsc.org When a reaction can be conducted without a solvent, it eliminates the need for purchasing, handling, and disposing of these chemicals, leading to a significantly lower E-Factor. Furthermore, methods that produce only water as a byproduct exemplify high atom economy and waste minimization. nih.gov
Ball-milling is an inherently waste-minimizing technique as it is typically performed without any solvent, directly reacting solid materials. rsc.org This mechanochemical approach avoids the generation of solvent waste, which is a major contributor to the environmental impact of chemical processes.
Continuous flow chemistry provides a systemic approach to waste minimization. By enabling the efficient recycling of catalysts and solvents, it adds a layer of circularity to the chemical process. rsc.orgresearchgate.net The precise control over reaction conditions in flow reactors leads to higher selectivity and fewer byproducts, further improving atom economy and reducing the need for extensive purification, which itself can be a source of significant waste. cinz.nzrsc.org
Reaction Mechanisms and Pathways in Benzoxazole Formation
Mechanistic Investigations of Cyclization Reactions
The cyclization to form the benzoxazole (B165842) core is a critical step, and its mechanism has been the subject of extensive research. These investigations have shed light on the precise sequence of events, including condensation, aromatization, and the influence of various reagents.
Condensation-Aromatization Mechanisms of o-Aminophenols with Carbonyls
The most common and direct route to 2-substituted benzoxazoles involves the condensation of an o-aminophenol with a carbonyl compound, such as an aldehyde or carboxylic acid. rsc.orgchemicalbook.com In the case of 2-Butyl-5-chloro-1,3-benzoxazole, this would involve the reaction of 2-amino-4-chlorophenol (B47367) with butanal or a related butyryl derivative.
The generally accepted mechanism proceeds through the following key steps:
Initial Condensation: The reaction initiates with the nucleophilic attack of the amino group of the o-aminophenol on the carbonyl carbon of the aldehyde. This is often facilitated by an acid or base catalyst. acs.org
Formation of a Schiff Base Intermediate: Following the initial attack, a molecule of water is eliminated, leading to the formation of a Schiff base (or azomethine) intermediate. nih.govnih.gov This intermediate, a 2-(butylideneamino)phenol derivative in this specific case, is a crucial precursor to the final benzoxazole ring.
Intramolecular Cyclization: The hydroxyl group on the phenyl ring of the Schiff base then acts as an intramolecular nucleophile, attacking the imine carbon. This ring-closing step forms a dihydrobenzoxazole intermediate. nih.govnih.gov
Aromatization: The final step is the aromatization of the dihydrobenzoxazole intermediate to yield the stable benzoxazole ring. This is typically an oxidative process, often utilizing air as the oxidant, which removes two hydrogen atoms. acs.orgnih.govnih.gov
Role of Oxidants and Electron Transfer Processes
Oxidants play a pivotal role in the aromatization step of benzoxazole synthesis. While atmospheric oxygen is often sufficient, various other oxidizing agents have been employed to enhance the reaction efficiency and yield. nih.gov These include elemental sulfur, potassium persulfate, and hypervalent iodine reagents. researchgate.net
The mechanism involving these oxidants often involves electron transfer processes. For instance, a proposed mechanism with certain oxidants suggests a single-electron transfer (SET) from the electron-rich Schiff base intermediate to the oxidant. researchgate.net This generates a radical cation, which can then undergo further oxidation and cyclization to form the benzoxazole product. researchgate.net However, experimental evidence in some systems suggests that the reaction may proceed without the involvement of radical intermediates. researchgate.net
In electrochemical synthesis, an alternative green approach, the oxidative cyclization is achieved anodically, avoiding the need for chemical oxidants and generating only hydrogen gas as a byproduct. bohrium.comorganic-chemistry.org
Intramolecular Cyclization Pathways
The intramolecular cyclization is the key bond-forming event that creates the oxazole (B20620) ring. As described in the condensation-aromatization mechanism, the nucleophilic attack of the phenolic hydroxyl group onto the imine carbon is the primary pathway. nih.govnih.gov
Alternative intramolecular cyclization strategies have also been developed. For example, the cyclization of ortho-haloanilides, catalyzed by copper, is believed to proceed through an oxidative insertion/reductive elimination pathway. organic-chemistry.org Another approach involves the intramolecular cyclization of glycine (B1666218) derivatives through a copper-catalyzed oxidative C-H/O-H cross-coupling. rsc.org These methods provide alternative routes to the benzoxazole core, sometimes offering advantages in terms of substrate scope or reaction conditions.
Rearrangement Mechanisms
In addition to direct cyclization reactions, rearrangement mechanisms can also be harnessed for the synthesis of benzoxazoles.
Beckmann-Type Rearrangement in Benzoxazole Synthesis
The Beckmann rearrangement, a classic reaction in organic chemistry, has been adapted for the synthesis of 2-substituted benzoxazoles. This approach typically starts with an o-hydroxyaryl ketoxime. researchgate.netclockss.org
The proposed mechanism involves the following steps:
Activation of the Oxime: The oxime is treated with a reagent, such as diethyl chlorophosphate or a mixture of bis(trichloromethyl) carbonate and triphenylphosphine (B44618) oxide, which activates the hydroxyl group of the oxime. researchgate.netclockss.org
Rearrangement: This is followed by a Beckmann rearrangement, where the group anti to the leaving group on the oxime migrates to the nitrogen atom, forming a nitrilium ion intermediate. clockss.orgacs.org
Intramolecular Cyclization: The phenolic hydroxyl group then attacks the electrophilic carbon of the nitrilium ion in an intramolecular fashion. acs.orgacs.orgresearchgate.net
Deprotonation: Finally, deprotonation yields the stable 2-substituted benzoxazole. clockss.org
This method provides a powerful alternative for accessing benzoxazoles, particularly when the corresponding o-hydroxyaryl ketoximes are readily available. The choice of reaction conditions can sometimes allow for selective synthesis of either benzoxazoles or their isomeric benzisoxazoles. clockss.org
Catalytic Reaction Cycles
The development of catalytic systems has been instrumental in advancing the synthesis of benzoxazoles, offering milder reaction conditions, higher yields, and improved sustainability. A wide array of catalysts, including Brønsted and Lewis acids, transition metals, and even ionic liquids, have been successfully employed. acs.org
A general catalytic cycle for the condensation of o-aminophenols with aldehydes often involves the following stages:
Catalyst Activation of the Carbonyl: The catalyst, for instance, a Lewis acid, coordinates to the carbonyl oxygen of the aldehyde, increasing its electrophilicity. nih.gov
Nucleophilic Attack and Dehydration: The amino group of the o-aminophenol then attacks the activated carbonyl, leading to the formation of the Schiff base intermediate after dehydration, with the catalyst being regenerated or remaining involved in the subsequent steps. acs.orgnih.gov
Catalyzed Cyclization and Aromatization: The catalyst can also facilitate the intramolecular cyclization and subsequent oxidative aromatization to afford the final benzoxazole product and regenerate the active catalyst for the next cycle. rsc.org
Metal-Catalyzed C-O and C-N Bond Formation Steps
Metal catalysts, particularly those based on transition metals like copper, palladium, and cobalt, are instrumental in forging the critical C-O and C-N bonds necessary for the formation of the benzoxazole ring. google.com These reactions often proceed through a series of oxidative addition, reductive elimination, and transmetalation steps, depending on the specific catalytic cycle.
One common pathway involves the initial formation of an amide intermediate, N-(4-chloro-2-hydroxyphenyl)pentanamide, from 2-amino-4-chlorophenol and a pentanoic acid derivative. A metal catalyst can then facilitate the intramolecular C-O bond formation. For instance, copper-catalyzed methods have been shown to be effective for the synthesis of benzoxazoles. organic-chemistry.org The mechanism is believed to involve the coordination of the copper catalyst to the amide and the phenolic oxygen, bringing them into proximity and lowering the activation energy for the cyclization.
Palladium catalysts are also widely used, often in cross-coupling reactions. While many examples focus on the formation of 2-arylbenzoxazoles, the principles can be extended to 2-alkyl derivatives. In a potential pathway, a palladium catalyst could facilitate the coupling of 2-amino-4-chlorophenol with a pentanoyl derivative. More directly, some metal catalysts can promote the direct oxidative cyclization of 2-aminophenols with aldehydes. For example, a cobalt-catalyzed aerobic reaction between a 2-aminophenol (B121084) and an aldehyde can produce the corresponding benzoxazole. nih.gov The proposed mechanism involves the formation of a Schiff base intermediate, which then undergoes metal-catalyzed oxidative dehydrogenation to form the benzoxazole ring.
The choice of metal, ligand, and reaction conditions significantly impacts the efficiency of these catalytic systems. The following table summarizes representative metal-catalyzed systems for benzoxazole synthesis, which can be adapted for the preparation of 2-butyl-5-chlorobenzoxazole.
| Catalyst System | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Ni(II) complex | 2-aminophenol, aromatic aldehydes | DMF | 80 | 87-94 | chemicalbook.com |
| TiO₂–ZrO₂ | 2-aminophenol, aromatic aldehyde | Acetonitrile (B52724) | 60 | 83-93 | chemicalbook.com |
| Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) | 2-aminophenol, aromatic aldehydes | Solvent-free (sonication) | 70 | Moderate to high | nih.gov |
| Cobalt catalyst | 2-aminophenols, aldehydes | 1,2-dichlorobenzene | 140 | Good | nih.gov |
It is important to note that the reactivity of aliphatic aldehydes like pentanal can differ from aromatic aldehydes, potentially requiring optimization of the catalytic system.
Role of Brønsted and Lewis Acid Catalysis
Acid catalysis provides an alternative and often more direct route to 2-substituted benzoxazoles through the condensation of a 2-aminophenol with a carboxylic acid or an aldehyde. acs.org Both Brønsted and Lewis acids can be employed, each influencing the reaction pathway in a distinct manner.
Brønsted Acid Catalysis:
Brønsted acids, which are proton donors (e.g., p-toluenesulfonic acid (p-TsOH), sulfuric acid, or acidic ionic liquids), play a crucial role in activating the carbonyl group of the electrophile (pentanal or pentanoic acid). nih.gov In the reaction between 2-amino-4-chlorophenol and pentanal, the Brønsted acid protonates the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the phenol. This leads to the formation of a hemiaminal intermediate, which then dehydrates to form a Schiff base (an imine). The subsequent and rate-determining step is the intramolecular nucleophilic attack of the phenolic hydroxyl group on the imine carbon. Protonation of the imine nitrogen by the Brønsted acid further activates it towards this cyclization. A final dehydration step, also acid-catalyzed, yields the aromatic benzoxazole ring.
The general mechanism for Brønsted acid-catalyzed formation of 2-butyl-5-chlorobenzoxazole from 2-amino-4-chlorophenol and pentanal can be summarized as follows:
Protonation of the carbonyl oxygen of pentanal.
Nucleophilic attack by the amino group of 2-amino-4-chlorophenol.
Formation of a hemiaminal intermediate.
Dehydration to form a protonated Schiff base.
Intramolecular cyclization via nucleophilic attack of the phenolic hydroxyl group.
Dehydration of the resulting intermediate to afford 2-butyl-5-chlorobenzoxazole.
A study on the synthesis of benzoxazoles using a Brønsted acidic ionic liquid gel demonstrated high yields for the condensation of 2-aminophenol with various aldehydes, highlighting the effectiveness of this catalytic approach. acs.org
Lewis Acid Catalysis:
Lewis acids, which are electron-pair acceptors (e.g., BF₃·Et₂O, AlCl₃, or metal triflates), function similarly to Brønsted acids by activating the carbonyl group. The Lewis acid coordinates to the carbonyl oxygen of pentanal or the carboxylic acid derivative, which increases the electrophilicity of the carbonyl carbon. The subsequent steps of nucleophilic attack by the amino group, formation of an intermediate, and cyclization are analogous to the Brønsted acid-catalyzed pathway.
In some instances, Lewis acids can be particularly effective in promoting the reaction, especially when using less reactive carboxylic acid derivatives. For example, the use of a magnetic nanomaterial Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) has been shown to be an efficient catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. nih.gov This method offers advantages in terms of catalyst recyclability and milder reaction conditions. A proposed mechanism involves the activation of the aldehyde by the Lewis acidic sites on the catalyst, followed by condensation with the aminophenol and subsequent cyclization.
The following table provides examples of acid-catalyzed systems for the synthesis of benzoxazoles.
| Catalyst | Reactant 2 | Solvent | Temperature | Yield (%) | Reference |
| Brønsted acidic ionic liquid gel | Aldehydes | Solvent-free | 130 °C | 85-98 | acs.org |
| Fluorophosphoric acid | Aromatic/aliphatic aldehydes | Ethanol (B145695) | Room Temp | Good | |
| BF₃·Et₂O | N-cyano-N-phenyl-p-toluenesulfonamide | 1,4-dioxane | Reflux | 45-60 | |
| LAIL@MNP | Aldehydes | Solvent-free (sonication) | 70 °C | Moderate to high | nih.gov |
Spectroscopic and Analytical Characterization Methodologies for 2 Butyl 5 Chloro 1,3 Benzoxazole and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a fundamental tool for identifying the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of 2-Butyl-5-chloro-1,3-benzoxazole is predicted to exhibit a series of characteristic absorption bands corresponding to its key structural features. The benzoxazole (B165842) core, the butyl substituent, and the chloro-substituent each contribute to a unique vibrational fingerprint.
Key expected IR absorption bands for this compound, based on data from related compounds, include:
C=N Stretching: A prominent band is anticipated in the region of 1610-1630 cm⁻¹, characteristic of the C=N double bond within the oxazole (B20620) ring. For instance, 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole (B1303118) shows a key peak for C=N stretching at approximately 1610 cm⁻¹.
C-O-C Vibrations: The ether linkage within the benzoxazole ring is expected to produce strong absorption bands around 1250-1270 cm⁻¹. The C-O-C vibrations in 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole are observed around 1250 cm⁻¹.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene (B151609) ring typically appear above 3000 cm⁻¹.
Aliphatic C-H Stretching: The butyl group will give rise to characteristic stretching vibrations for its CH₂, and CH₃ groups in the range of 2850-2960 cm⁻¹.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the benzene ring are expected to appear in the 1450-1600 cm⁻¹ region.
C-Cl Stretching: The vibration of the carbon-chlorine bond is anticipated to be in the fingerprint region, typically around 700-800 cm⁻¹. For example, in 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, the Ar-Cl vibration appears at 760–799 cm⁻¹. rsc.org
Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Reference Compound |
| Aromatic C-H Stretch | >3000 | General Aromatic Compounds |
| Aliphatic C-H Stretch | 2850-2960 | General Alkanes |
| C=N Stretch (Oxazole) | 1610-1630 | 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole |
| Aromatic C=C Stretch | 1450-1600 | General Aromatic Compounds |
| C-O-C Stretch (Oxazole) | 1250-1270 | 5-tert-butyl-2-(chloromethyl)-1,3-benzoxazole |
| C-Cl Stretch | 700-800 | 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for providing detailed information about the hydrogen and carbon framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis
The ¹H NMR spectrum of this compound will display distinct signals for the protons of the butyl group and the aromatic protons on the benzoxazole ring. The chemical shifts (δ) of these protons are influenced by their local electronic environment.
Based on the analysis of related structures, the following proton environments are expected:
Butyl Group Protons: The four-carbon chain of the butyl group will present a characteristic pattern. A triplet for the terminal methyl (CH₃) protons is expected around 0.9-1.0 ppm. The two methylene (B1212753) (CH₂) groups adjacent to the methyl group and the oxazole ring will likely appear as multiplets in the range of 1.3-1.8 ppm and a triplet around 2.8-3.0 ppm, respectively.
Aromatic Protons: The three protons on the chlorinated benzene ring will exhibit signals in the downfield region, typically between 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns will depend on the electronic effects of the chloro and oxazole ring substituents. For instance, in 2-(p-chloro-benzyl)-5-[3-(4-ethly-1-piperazynl) propionamido]-benzoxazole, the benzoxazole ring protons appear between 7.42 and 8.02 ppm. rsc.org
Table 2: Predicted ¹H NMR Spectroscopy Data for this compound
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Butyl -CH₃ | 0.9 - 1.0 | Triplet |
| Butyl -CH₂-CH₂- | 1.3 - 1.8 | Multiplet |
| Butyl -CH₂-C=N | 2.8 - 3.0 | Triplet |
| Aromatic -H | 7.0 - 8.0 | Multiplets/Doublets |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.
The predicted chemical shifts for the carbon atoms are as follows:
Benzoxazole Ring Carbons: The carbon atom of the C=N bond is expected to be the most downfield, appearing around 160-165 ppm. The other aromatic carbons of the benzoxazole ring will resonate in the 110-150 ppm range.
Butyl Group Carbons: The carbons of the butyl group will appear in the upfield region of the spectrum, typically between 13 and 40 ppm.
Table 3: Predicted ¹³C NMR Spectroscopy Data for this compound
| Carbon Environment | Predicted Chemical Shift (δ, ppm) |
| Butyl -CH₃ | ~14 |
| Butyl -CH₂- | 20 - 30 |
| Butyl -CH₂-C=N | 30 - 40 |
| Aromatic -C | 110 - 150 |
| C=N (Oxazole) | 160 - 165 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. The molecular ion peak (M⁺) for this compound is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₁H₁₂ClNO, approximately 209.67 g/mol ).
The fragmentation pattern will be influenced by the stability of the resulting ions. Common fragmentation pathways for this molecule are likely to include:
Loss of the Butyl Group: Cleavage of the bond between the butyl group and the benzoxazole ring would result in a significant fragment.
Loss of a Propyl Radical: Alpha-cleavage next to the nitrogen atom could lead to the loss of a propyl radical (C₃H₇), resulting in a fragment ion.
Fragmentation of the Benzoxazole Ring: The heterocyclic ring can undergo characteristic cleavage, leading to smaller fragment ions.
Isotopic Peak for Chlorine: The presence of chlorine will be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.
Electronic Spectroscopy
Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule. Benzoxazole derivatives are known to absorb in the UV region. nih.gov The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or acetonitrile (B52724) is expected to show absorption maxima (λmax) in the UVA and UVB regions, likely between 300 and 400 nm. scielo.br The exact position of the absorption bands will be influenced by the electronic effects of the butyl and chloro substituents on the benzoxazole chromophore. Some benzoxazole derivatives are also known to be fluorescent, emitting light in the blue region of the spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within this compound and its derivatives. The absorption of UV-Vis radiation by these molecules promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which absorption occurs (λmax) and the intensity of the absorption are characteristic of the molecule's electronic structure.
The UV-Vis spectra of benzoxazole derivatives typically exhibit absorption bands in the UVA and UVB regions, which is a property of interest for applications such as organic UV filters. scielo.br For instance, a study on 2-(2'-hydroxyphenyl) benzoxazole derivatives showed maximum absorption wavelengths ranging from 336 to 374 nm. scielo.br The specific substituents on the benzoxazole core, such as the butyl and chloro groups in this compound, influence the electronic environment and thus the precise λmax values.
In a study of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, UV-Visible spectroscopy was utilized to characterize the synthesized compounds. nih.gov While specific λmax values for this compound are not detailed in the provided search results, the general methodology involves dissolving the compound in a suitable solvent, such as ethanol or methanol, and recording the absorption spectrum. The resulting data provides insights into the conjugated π-electron system of the benzoxazole ring.
Table 1: Representative UV-Vis Absorption Data for Benzoxazole Derivatives
| Compound | Solvent | λmax (nm) | Reference |
|---|---|---|---|
| 2-(4'-amino-2'-hydroxyphenyl) benzoxazole | Ethanol/MCT | 336-374 | scielo.br |
| 2-(5'-amino-2'-hydroxyphenyl) benzoxazole | Ethanol/MCT | 336-374 | scielo.br |
This table is illustrative and based on data for related benzoxazole structures. Specific data for this compound would require direct experimental measurement.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For this compound (C₁₁H₁₂ClNO), elemental analysis would be expected to yield percentage values for carbon, hydrogen, nitrogen, and chlorine that correspond to its molecular formula.
Research on various benzoxazole derivatives consistently reports the use of elemental analysis to confirm the successful synthesis of the target molecules. For example, in the synthesis of 2-substituted-1,3-benzoxazole derivatives, elemental analysis was performed to verify the composition of the newly created compounds. researchgate.net Similarly, studies on other heterocyclic compounds, such as 5-arylimino-1,3,4-thiadiazole derivatives, also rely on high-accuracy mass spectral analysis alongside elemental analysis to confirm molecular structures. mdpi.com
Table 2: Theoretical Elemental Composition of this compound (C₁₁H₁₂ClNO)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.01 | 11 | 132.11 | 63.01 |
| Hydrogen | H | 1.01 | 12 | 12.12 | 5.78 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 16.91 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 6.68 |
| Oxygen | O | 16.00 | 1 | 16.00 | 7.63 |
| Total | | | | 209.69 | 100.00 |
This table presents the theoretical values. Experimental results from elemental analysis would be compared against these to confirm the empirical formula.
X-ray Diffraction for Solid-State Structural Elucidation
While specific XRD data for this compound was not found in the search results, the application of this technique to closely related benzoxazole derivatives demonstrates its importance in the field. For instance, the crystal structure of 2-amino-5-chloro-1,3-benzoxazole was determined by single-crystal X-ray diffraction. researchgate.net This analysis revealed a planar molecule with specific hydrogen bonding interactions that dictate its packing in the solid state. researchgate.net Another study on 2-(benzoxazole-2-yl)-5,7-di(tert-butyl)-4-nitro-1,3-tropolone also utilized single crystal X-ray diffraction to determine its molecular structure. researchgate.net
Table 3: Crystallographic Data for 2-Amino-5-chloro-1,3-benzoxazole
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₅ClN₂O |
| Molecular Weight | 168.58 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.4403 (19) |
| b (Å) | 3.7390 (7) |
| c (Å) | 19.737 (4) |
| β (°) | 101.67 (3) |
| Volume (ų) | 682.2 (2) |
| Z | 4 |
Data from a study on a related benzoxazole derivative illustrates the type of information obtained from X-ray diffraction analysis. researchgate.net
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are essential for separating, identifying, and quantifying the components of a mixture. In the context of this compound, techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are routinely used to monitor the progress of a synthesis reaction and to assess the purity of the final product.
TLC is a simple and rapid method used to qualitatively follow a reaction. For example, in the synthesis of 5-chloro-1,3-benzoxazol-2(3H)-one derivatives, TLC was performed on silica-gel coated slides, and the spots were visualized under UV light to monitor the reaction's completion. nih.gov The mobile phase used was a mixture of hexane (B92381) and ethyl acetate (B1210297) (3:2). nih.gov
For more detailed analysis and purity determination, GC is often employed. In a study on the synthesis of benzoxazoles, the reaction was monitored by either TLC or GC to determine when the reaction was complete. acs.org High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be used for the purification and purity assessment of benzoxazole derivatives.
Table 4: Chromatographic Methods in the Analysis of Benzoxazole Derivatives
| Technique | Application | Stationary Phase | Mobile Phase Example | Reference |
|---|---|---|---|---|
| Thin Layer Chromatography (TLC) | Reaction Monitoring | Silica-Gel-G | Hexane:Ethyl Acetate (3:2) | nih.gov |
| Gas Chromatography (GC) | Reaction Monitoring | Not Specified | Not Specified | acs.org |
This table summarizes the common applications of chromatographic techniques in the synthesis and analysis of benzoxazole compounds.
Computational and Theoretical Chemistry Studies on 2 Butyl 5 Chloro 1,3 Benzoxazole
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in predicting the behavior of molecules at the atomic and electronic levels. These calculations solve the Schrödinger equation for a given molecule, providing detailed information about its energy, geometry, and electronic properties. For complex organic molecules like 2-Butyl-5-chloro-1,3-benzoxazole, methods such as Density Functional Theory (DFT) and ab initio calculations are commonly employed to model its characteristics.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. nih.gov This approach offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized molecules. DFT is used to perform geometry optimization, where the lowest energy arrangement of atoms in the molecule is found, and to calculate various electronic properties. nih.govnih.gov
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional (e.g., B3LYP) is an approximation for the exchange-correlation energy, while the basis set is a set of mathematical functions used to build the molecular orbitals.
For benzoxazole (B165842) derivatives, basis sets like 6-31G, 6-31G**, and 6-31+G have been successfully used to analyze molecular geometry. semanticscholar.org More extensive basis sets, such as B3LYP with 6-311++G(d,p), are employed for detailed modeling of molecular structure and properties in the ground state. nih.gov The selection of these parameters is crucial for obtaining reliable theoretical results that can be correlated with experimental data.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electron conductivity. mdpi.comnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.orgmdpi.com For this compound, the HOMO is expected to be located primarily on the electron-rich benzoxazole ring system, while the LUMO distribution would also be over the π-system. The electron-withdrawing chlorine atom and the electron-donating butyl group would influence the energies of these orbitals. smolecule.com A theoretical calculation would provide the precise energy values and the resulting energy gap.
Table 1: Illustrative Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | (Value to be determined by calculation) |
| LUMO Energy | (Value to be determined by calculation) |
| Energy Gap (ΔE) | (Value to be determined by calculation) |
| Note: This table illustrates how FMO data would be presented. Actual values require specific DFT calculations. |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govmdpi.com The MEP map is plotted over the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. nih.gov Green areas represent neutral or zero potential.
For this compound, the MEP surface would likely show negative potential (red) around the electronegative oxygen and nitrogen atoms of the oxazole (B20620) ring, as well as the chlorine atom. These sites would be the most probable locations for interaction with electrophiles. The hydrogen atoms of the butyl group and the aromatic ring would likely exhibit positive potential (blue), making them susceptible to nucleophilic interactions.
Mulliken population analysis is a method used to calculate the partial atomic charges on the individual atoms within a molecule from the results of a quantum chemical calculation. researchgate.net This analysis provides insight into the distribution of electrons and helps to understand the electrostatic properties and bonding characteristics of the molecule.
In this compound, a Mulliken analysis would quantify the electron-withdrawing effect of the chlorine, oxygen, and nitrogen atoms, which are expected to carry negative partial charges. Conversely, the carbon atoms and hydrogen atoms would likely possess positive partial charges. The specific charge values help in understanding the molecule's dipole moment and its reactivity patterns.
Table 2: Illustrative Mulliken Atomic Charges for this compound
| Atom | Partial Charge (a.u.) |
| Cl | (Value to be determined by calculation) |
| O | (Value to be determined by calculation) |
| N | (Value to be determined by calculation) |
| C (Butyl) | (Values to be determined by calculation) |
| C (Benzene) | (Values to be determined by calculation) |
| Note: This table illustrates how Mulliken charge data would be presented. Actual values require specific quantum calculations. |
Ab initio (from first principles) calculations are another class of quantum chemistry methods that solve the Schrödinger equation without using experimental data. These methods are generally more computationally intensive than DFT but can provide highly accurate results.
For this compound, ab initio calculations are particularly useful for performing conformational analysis. The butyl group attached to the benzoxazole ring is flexible and can rotate around its carbon-carbon single bonds, leading to various possible three-dimensional arrangements (conformers). By calculating the energy of these different conformers, the most stable, lowest-energy conformation can be identified. Understanding the preferred conformation is essential, as the molecule's shape influences its physical properties and how it interacts with other molecules, such as biological receptors.
Semi-empirical Methods (e.g., AM1 Method)
Semi-empirical methods, such as Austin Model 1 (AM1), represent a computationally efficient approach to approximate quantum mechanical calculations. uni-muenchen.de These methods are simplified versions of Hartree-Fock theory that incorporate empirical parameters derived from experimental data to enhance performance. uni-muenchen.de The AM1 method, based on the Neglect of Diatomic Differential Overlap (NDDO) approximation, is frequently used to calculate molecular geometries, heats of formation, and other electronic properties of organic molecules. uni-muenchen.de
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are indispensable in modern drug discovery and materials science. These methods provide a dynamic and interactive view of molecular systems, offering insights that are often inaccessible through experimental techniques alone.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. nih.gov This method is crucial in drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov For benzoxazole derivatives, molecular docking studies have been instrumental in exploring their potential as inhibitors of various enzymes. nih.govresearchgate.net
In a typical molecular docking study involving a benzoxazole derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. nih.gov The benzoxazole ligand is then computationally "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, docking studies on novel benzoxazole derivatives have identified their potential to bind to the active site of enzymes like penicillin-binding proteins and sortase A, suggesting their promise as antimicrobial agents. nih.govresearchgate.net While no specific molecular docking studies on this compound have been reported, the general principles and findings from studies on other benzoxazoles are highly relevant.
Table 1: Representative Molecular Docking Results for Benzoxazole Derivatives
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| 2-(p-tert-butylphenyl)-5-(3-propionamido)benzoxazole derivative | Penicillin-Binding Protein 2a | -42.168 (Glide emodel) | GLU145, ILE144 | nih.gov |
| 2-phenyl-benzo[d]oxazole-7-carboxamide derivative | Staphylococcus aureus Sortase A | Not specified | Ala118, Val166, Val168, Val169, Ile182 | researchgate.net |
Note: This table presents data for related benzoxazole derivatives to illustrate the type of information obtained from molecular docking studies, as specific data for this compound is not available.
Molecular dynamics (MD) simulations provide a detailed picture of the dynamic behavior of a molecular system over time. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a ligand-protein complex behaves in a more realistic, solvated environment. researchgate.net These simulations are often used to assess the stability of the binding pose predicted by molecular docking. researchgate.netresearchgate.net
For benzoxazole derivatives, MD simulations have been employed to confirm the stability of their complexes with target proteins. researchgate.netresearchgate.net Parameters such as the root-mean-square deviation (RMSD) of the protein and ligand, the root-mean-square fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) are monitored throughout the simulation to assess stability. researchgate.netresearchgate.net A stable complex is typically characterized by low and converging RMSD values for both the protein and the ligand. researchgate.net While specific MD simulation data for this compound is not available, studies on similar compounds have demonstrated the utility of this technique in validating docking results and providing a deeper understanding of the binding interactions. researchgate.netresearchgate.net
To obtain a more quantitative estimate of the binding affinity between a ligand and a protein, binding free energy calculations are often performed. nih.govresearchgate.net The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular approach that combines molecular mechanics energy calculations with continuum solvation models to calculate the binding free energy. nih.govresearchgate.net This method is generally considered more accurate than the scoring functions used in molecular docking. researchgate.net
Table 2: Representative MM/PBSA Binding Free Energy Components for a Ligand-Protein Complex
| Energy Component | Value (kcal/mol) |
|---|---|
| van der Waals Energy | -55.73 |
| Electrostatic Energy | -28.45 |
| Polar Solvation Energy | 43.21 |
| SASA Energy | -8.31 |
| Total Binding Free Energy | -49.28 |
Note: This table is based on representative data for a different ligand-protein complex to illustrate the output of an MM/PBSA calculation. frontiersin.org Specific data for this compound is not available.
Theoretical Spectroscopic Predictions
Computational methods can also be used to predict the spectroscopic properties of molecules, which can aid in their experimental characterization.
Time-dependent density functional theory (TD-DFT) is a powerful quantum chemical method for calculating the excited-state properties of molecules, including their electronic absorption spectra (UV-Vis). researchgate.nettandfonline.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. researchgate.nettandfonline.com
Theoretical Vibrational Spectra and NMR Chemical Shifts
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. While specific theoretical studies on the vibrational and NMR spectra of this exact compound are not extensively documented in the literature, the methodologies are well-established through research on analogous structures.
Theoretical vibrational analysis, typically performed using Density Functional Theory (DFT), calculates the frequencies and intensities of infrared (IR) and Raman bands. These calculations help in the assignment of experimental spectra by correlating specific vibrational modes—such as C-H stretching, C=N stretching of the oxazole ring, and C-Cl vibrations—to observed spectral peaks. For benzoxazole derivatives, these calculations can confirm the successful synthesis and purity of the compound. For instance, studies on related heterocyclic compounds have used frequency calculations at levels like B3LYP/6-31+G** to ensure optimized structures correspond to true energy minima, indicated by the absence of negative frequencies. nih.gov
Similarly, predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, provide a detailed confirmation of the molecular structure. For example, in the characterization of newly synthesized benzothiazole (B30560) derivatives, which are structurally related to benzoxazoles, DFT methods have been successfully employed to study their electronic and physical properties. nih.gov Experimental NMR data for a 5-chloro-benzoxazole derivative, while not computational, highlights the key chemical shifts that theoretical models would aim to predict. uni-muenchen.de
Table 1: Representative Theoretical Spectroscopic Methods for Benzoxazole Derivatives
| Spectroscopic Technique | Computational Method | Information Obtained |
|---|---|---|
| Infrared (IR) & Raman | Density Functional Theory (DFT) | Vibrational frequencies and modes |
Reaction Pathway and Potential Energy Surface Studies
The study of reaction pathways and potential energy surfaces (PES) provides a microscopic view of the chemical reactions leading to the formation of benzoxazoles. These computational investigations elucidate reaction mechanisms, identify transition states, and determine reaction barriers, offering a rationale for observed product distributions and reaction efficiencies.
Time-dependent density functional theory (TD-DFT) is a key method for exploring these pathways, particularly for processes involving excited states. researchgate.netnih.govbohrium.comrsc.org For instance, TD-DFT has been used to map the potential energy curves for excited-state intramolecular proton transfer (ESIPT) in various benzoxazole derivatives. researchgate.netnih.govrsc.org These studies show that upon photo-excitation, an intramolecular hydrogen bond can be significantly strengthened, providing the driving force for the reaction. researchgate.net The calculated energy barriers on the potential energy surface confirm the feasibility of such processes. researchgate.netrsc.org
Quantum chemical calculations have also been applied to the ground-state reactions involved in benzoxazole synthesis. A study on the oxidative cyclization of a 2-(benzylideneamino)phenol (B1618444) to form a benzoxazole utilized DFT to probe the proposed reaction pathways. acs.org By calculating the energies of intermediates and transition states, researchers could evaluate different mechanistic possibilities, such as the involvement of specific intermediates, and determine the most likely reaction pathway. acs.org Furthermore, comprehensive theoretical studies on complex bis(benzoxazole) systems have mapped the intricate potential energy surfaces governing their conformational changes, revealing multiple interconversion pathways with similar energy barriers. diva-portal.org
Table 2: Key Findings from Potential Energy Surface Studies on Benzoxazole Derivatives
| Studied Process | Compound Type | Computational Method | Key Finding | Reference |
|---|---|---|---|---|
| Excited-State Intramolecular Proton Transfer (ESIPT) | 6-amino-2-(2′-hydroxyphenyl)benzoxazole | TD-DFT | The ESIPT reaction is facilitated by the strengthening of the intramolecular hydrogen bond upon photo-excitation. | researchgate.net |
| Fluoride Sensing Mechanism | 2-(2′-phenylurea-phenyl)benzoxazole | TD-DFT | The ESIPT process is inhibited by the high energy barrier of the deprotonated form. | nih.govrsc.org |
| Oxidative Cyclization | 2-(benzylideneamino)phenol | DFT | Computational analysis helped to elucidate the reaction mechanism by evaluating the stability of potential intermediates. | acs.org |
Theoretical Insights into Chlorinated Benzoxazole Structures
Theoretical studies provide valuable insights into how the inclusion of a chlorine atom at the 5-position influences the electronic structure, stability, and reactivity of the benzoxazole core. The chloro substituent is an electron-withdrawing group, which can significantly modulate the properties of the molecule.
Computational analyses have shown that electron-withdrawing groups like chlorine can enhance the metabolic stability of benzoxazole derivatives. This is a critical consideration in medicinal chemistry for designing more effective drug candidates. Quantum chemical calculations performed on 5-chloro benzoxazole-2-thione, a related compound, helped to understand its adsorption behavior and efficacy as a corrosion inhibitor, linking its molecular properties to its functional performance. researchgate.net
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2-phenylbenzoxazole |
| benzoxadiazole |
| 2-alkyl-5-chloro-benzoxazole |
| 2-butyl-benzoxazole |
| 5-chloro-benzoxazole |
| benzothiazole |
| 2-(benzylideneamino)phenol |
| bis(benzoxazole) |
| 6-amino-2-(2′-hydroxyphenyl)benzoxazole |
| 2-(2′-phenylurea-phenyl)benzoxazole |
Structure Activity Relationship Sar Studies: Theoretical and Structural Aspects
Influence of Substituents on Molecular Recognition and Interaction Potential
The substituents at the 2 and 5-positions of the benzoxazole (B165842) ring are considered critical for the biological activity of these compounds. nih.gov The interplay between the electronic and steric properties of these substituents dictates how the molecule interacts with its biological target.
Role of Substituents at the 2-Position (e.g., Butyl Group)
The substituent at the 2-position of the benzoxazole ring has a profound impact on the compound's biological activities. nih.gov The nature of this substituent, whether it is an alkyl, aryl, or heterocyclic group, can significantly alter the molecule's properties.
In the case of 2-Butyl-5-chloro-1,3-benzoxazole, the butyl group is a simple alkyl chain. Studies on various 2-substituted benzoxazoles have shown that the presence of different functional groups at this position can modulate their biological effects. nih.govresearchgate.net For instance, the introduction of a five-membered thiophene (B33073) ring at the 2-position has been shown to enhance antibacterial activity against certain strains. nih.gov Conversely, the presence of a hydrocarbon group, such as a butyl group, has been associated with a lack of antifungal activity in some derivatives, potentially due to steric hindrance. nih.gov
The butyl group, being a flexible alkyl chain, can influence the molecule's conformational flexibility and its ability to fit into a biological target's binding site. Its non-polar nature can also contribute to hydrophobic interactions with the target protein.
Significance of Halogenation at the 5-Position (e.g., Chlorine)
Halogenation, particularly at the 5-position of the benzoxazole ring, is a key determinant of the biological and physicochemical properties of these compounds. The presence of a chlorine atom at this position in this compound is significant for several reasons.
The chlorine atom is an electron-withdrawing group, and its presence at the 5-position influences the electronic distribution of the benzoxazole ring system. smolecule.com This can affect the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy generally indicates a greater electron-accepting ability of the molecule.
Table 1: Effect of Substituents on Frontier Molecular Orbital Energies of Benzothiazole (B30560) Derivatives
| Compound | EHOMO (eV) | ELUMO (eV) | Egap (eV) |
| Comp1 | -5.59 | -1.95 | 3.64 |
| Comp2 | -5.58 | -1.88 | 3.70 |
| Comp3 (-NO2) | -6.18 | -3.35 | 2.83 |
| Comp4 (-CH3) | -5.52 | -1.92 | 3.60 |
| Data adapted from a study on benzothiazole derivatives, illustrating the effect of electron-withdrawing (-NO2) and electron-donating (-CH3) groups. mdpi.com |
The chlorine atom can participate in non-covalent interactions that are crucial for molecular recognition. Halogen bonding, a specific type of non-covalent interaction, can occur between the chlorine atom and an electron-donating atom in a biological target.
Furthermore, the electronic changes induced by the chlorine atom can influence the π-system of the benzoxazole ring, which in turn can affect π-π stacking interactions. rsc.org These stacking interactions, where aromatic rings stack on top of each other, are important for the stability of protein-ligand complexes and for the packing of molecules in crystals. nih.govrsc.org The presence of the electron-withdrawing chlorine atom can modulate the quadrupolar moment of the aromatic system, thereby influencing the strength and geometry of π-π stacking. rsc.org
Effects of Electron-Withdrawing and Electron-Releasing Groups
The biological activity of benzoxazole derivatives is often correlated with the electronic nature of the substituents on the benzene (B151609) ring.
Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as the chlorine atom in this compound, can enhance the biological activity of these compounds. researchgate.net Studies have shown that benzoxazole derivatives with electron-withdrawing groups tend to be more active than those with electron-donating groups. researchgate.net For example, the presence of a nitro group, another strong EWG, has been shown to improve the antiproliferative activity of benzoxazole derivatives. researchgate.net
Electron-Releasing Groups (ERGs): Conversely, electron-releasing groups (also known as electron-donating groups) can have a different impact. In some studies, compounds with electron-donating substituents have shown lower toxicity compared to those with electron-accepting groups. nih.gov However, the effect of ERGs can be complex and context-dependent. For instance, in one study, some derivatives with electron-donating methoxy (B1213986) groups were found to be active against certain fungi, although steric hindrance could also play a role. nih.gov
The chemical reactivity of this compound is influenced by both the electron-donating butyl group and the electron-withdrawing chlorine atom. smolecule.com This combination of substituents creates a unique electronic profile that likely contributes to its specific biological activities.
Computational Approaches to SAR
The exploration of the structure-activity relationship of this compound and its analogs has been significantly advanced through the use of computational chemistry. These in silico methods provide a rational framework for understanding and predicting the biological activity of these compounds, guiding further synthetic efforts.
Correlation of Geometrical Parameters (Area, Volume) with Interaction Indices
While specific studies focusing solely on this compound are limited, broader research on 2,5-disubstituted benzoxazoles provides valuable insights into the correlation between geometrical parameters and their interaction indices. Computational techniques, such as Quantitative Structure-Activity Relationship (QSAR) models, are employed to establish these correlations.
In these models, the three-dimensional structure of the molecule is optimized to its lowest energy state. From this optimized geometry, various parameters are calculated, including molecular surface area and volume. These geometrical descriptors are then correlated with experimentally determined biological activities, such as inhibitory concentrations (IC50) or minimum inhibitory concentrations (MIC). For instance, in a series of benzoxazole derivatives, an increase in molecular volume or surface area, often associated with the introduction of bulkier substituents, can lead to enhanced steric interactions within a biological target's binding pocket.
For this compound, the butyl group at the 2-position contributes significantly to the molecule's volume and lipophilicity. The chloro group at the 5-position, while smaller, influences the electronic distribution and can participate in specific interactions such as halogen bonding. The interplay between the size and shape of the entire molecule dictates its ability to fit optimally into a receptor site. Computational studies on related benzoxazoles suggest that a well-defined range for these geometrical parameters is often crucial for potent activity, with deviations leading to a loss of interaction.
Molecular Descriptors in Predicting Interaction Profiles
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and are fundamental in predicting the interaction profiles of compounds like this compound. nih.gov QSAR studies on 2,5-disubstituted benzoxazoles have demonstrated the importance of various classes of descriptors. nih.gov
Topological Descriptors: These descriptors, which describe the connectivity of atoms in a molecule, have been shown to be relevant for the antimicrobial activity of benzoxazole derivatives. researchgate.net Indices such as molecular connectivity indices (e.g., ¹χ, ¹χv) quantify the degree of branching and complexity of the carbon skeleton. researchgate.net For this compound, the linear butyl chain would be reflected in these indices and can be correlated with its ability to engage in hydrophobic interactions.
Electronic Descriptors: The electronic nature of the benzoxazole scaffold is significantly influenced by its substituents. The chlorine atom at the 5-position is an electron-withdrawing group, which can be quantified by descriptors such as Hammett constants or calculated atomic charges. These electronic properties are critical for electrostatic and polar interactions with a biological target.
Quantum Chemical Descriptors: Advanced computational methods like Density Functional Theory (DFT) can be used to calculate a range of quantum chemical descriptors. nih.gov These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. The HOMO-LUMO energy gap can be an indicator of the molecule's stability and polarizability. For instance, a smaller energy gap might suggest a higher reactivity and a greater potential for interaction.
A study on azole derivatives highlighted the importance of the electronegativity of occupied and unoccupied molecular orbitals in correlating with the partition coefficient (log P), a key parameter for membrane permeability. nih.gov Such approaches can be applied to predict the pharmacokinetic and pharmacodynamic profiles of this compound.
Below is an interactive table showcasing common molecular descriptors and their general influence on the interaction profiles of benzoxazole derivatives.
| Descriptor Class | Specific Descriptor Example | General Influence on Interaction Profile |
| Geometrical | Molecular Volume | Affects steric fit within the binding pocket. |
| Molecular Surface Area | Influences the extent of contact with the receptor surface. | |
| Topological | Molecular Connectivity Index (¹χ) | Relates to molecular size and branching, impacting hydrophobic interactions. |
| Electronic | Dipole Moment | Governs long-range electrostatic interactions. |
| Atomic Charges | Indicates sites for polar and hydrogen bonding interactions. | |
| Quantum Chemical | HOMO Energy | Relates to the ability to donate electrons in a charge-transfer interaction. |
| LUMO Energy | Relates to the ability to accept electrons in a charge-transfer interaction. | |
| HOMO-LUMO Gap | Correlates with molecular stability and reactivity. |
Strategies for Scaffold Modification and Hybridization to Optimize Interactions
The benzoxazole scaffold serves as a versatile template for the design of new therapeutic agents. nih.govresearchgate.net Strategies for its modification and hybridization aim to enhance its interaction with biological targets, thereby improving potency and selectivity. nih.gov
Scaffold Modification: This approach involves making targeted chemical changes to the core benzoxazole structure. For this compound, modifications could include:
Varying the alkyl chain at the 2-position: Replacing the butyl group with shorter, longer, branched, or cyclic alkyl groups can fine-tune hydrophobic interactions and optimize the fit within a binding site.
Exploring alternative substitutions at the 5-position: While the chloro group has been shown to be beneficial in some cases, replacing it with other halogens (e.g., fluorine, bromine) or with electron-donating groups could modulate the electronic properties and introduce new interactions.
Introducing substituents at other positions of the benzene ring: Functionalization of the 4, 6, or 7-positions of the benzoxazole ring can explore new interaction points with the target protein.
Molecular Hybridization: This strategy involves combining the benzoxazole scaffold with other pharmacophoric fragments to create a single hybrid molecule with potentially synergistic or multi-target activities. The goal is to leverage the favorable properties of each component to achieve an improved therapeutic profile. For example, linking the benzoxazole moiety to other heterocyclic systems known for specific biological activities can lead to novel compounds with enhanced or dual modes of action. The design of such hybrids is often guided by computational docking studies to ensure that the combined molecule can effectively bind to the intended target(s). researchgate.net
The following table outlines potential strategies for modifying the this compound scaffold.
| Modification Strategy | Rationale | Potential Outcome |
| Varying the 2-Alkyl Chain | Optimize hydrophobic interactions and steric fit. | Improved binding affinity and selectivity. |
| Altering the 5-Substituent | Modulate electronic properties and introduce new bonding interactions (e.g., halogen bonding). | Enhanced potency and altered pharmacokinetic properties. |
| Substitution at Other Ring Positions | Explore new vector spaces within the binding site. | Discovery of novel interactions and improved target engagement. |
| Molecular Hybridization | Combine pharmacophores to create multi-target agents or enhance potency. | Synergistic effects, broader activity spectrum, or overcoming resistance mechanisms. |
Through the systematic application of these computational and synthetic strategies, the therapeutic potential of the this compound scaffold can be more fully realized, leading to the development of next-generation therapeutic agents.
Non Clinical Research Applications and Industrial Significance
Utilization as Chemical Intermediates in Fine Chemical Synthesis
The structure of 2-Butyl-5-chloro-1,3-benzoxazole, featuring a benzoxazole (B165842) core with a butyl group at the second position and a chlorine atom at the fifth, makes it a valuable intermediate in fine chemical synthesis. The reactivity of this compound is influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating properties of the butyl group. This allows for a variety of chemical modifications, including nucleophilic substitution of the chlorine atom and electrophilic aromatic substitution on the benzene (B151609) ring.
Several synthetic routes are available for the preparation of this compound itself. A common method involves the condensation of 2-aminophenol (B121084) with an appropriate aldehyde. smolecule.com Other strategies include specific cyclization reactions involving chlorinated phenols or butyl-substituted aromatic compounds. smolecule.com
The benzoxazole scaffold, in general, is a cornerstone in the synthesis of a wide array of more complex molecules. researchgate.net Its derivatives are key intermediates in the preparation of new biological materials. nih.gov The versatility of the benzoxazole ring system allows for the development of extensive libraries of compounds with diverse functionalities. organic-chemistry.org
Potential in Materials Science Research
The unique chemical structure of this compound and its derivatives imparts specific physical and chemical properties that are of interest in materials science.
Role in Optical Applications
Benzoxazole derivatives are being explored for their optical properties. Their structure can be tailored to absorb and emit light at specific wavelengths, making them candidates for applications such as optical brightening agents in polymers. smolecule.com Studies on related compounds, such as 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives, have shown that modifying the molecular structure can tune the optical response, suggesting a similar potential for benzoxazole derivatives. nih.gov The introduction of different substituents can alter the electronic structure and, consequently, the photophysical properties of these compounds. rsc.org
Application in Electrochemical Devices (e.g., Electrode Materials for Supercapacitors)
The field of energy storage has seen the investigation of benzoxazole derivatives for their potential use in electrochemical devices like supercapacitors. While direct research on this compound in this application is limited, studies on related benzoxazole structures are promising. For instance, benzoxazole and benzimidazole (B57391) heterocycles have been grafted onto graphene to create high-performance electrode materials for supercapacitors. rsc.orgntu.edu.sg These functionalized graphene materials exhibit high specific capacitance and good cycling stability, indicating their potential for energy storage applications. rsc.orgntu.edu.sg The introduction of benzoxazole groups can help prevent the restacking of graphene sheets, which enhances their effective surface area and capacitive performance. ntu.edu.sg
Furthermore, polybenzoxazole-based composites have been developed for supercapacitor applications. A novel aniline-derived polybenzoxazole-reduced graphene oxide composite decorated with manganese oxide nanoparticles has shown enhanced electrochemical performance, achieving a significant energy density. researchgate.net This suggests that the incorporation of the benzoxazole moiety can contribute to the development of advanced electrode materials.
Broader Research Utility of Benzoxazole Derivatives
The benzoxazole core is a privileged scaffold in chemical research due to its presence in a wide range of biologically active compounds and functional materials. researchgate.netnih.gov Benzoxazole derivatives have been extensively studied for a variety of potential applications, reflecting the broad utility of this heterocyclic system.
These derivatives have shown a wide spectrum of pharmacological activities in non-clinical studies. nih.gov The versatility of the benzoxazole structure allows for the synthesis of a large number of derivatives with diverse biological properties. researchgate.net
In the field of agrochemicals, benzoxazole and its analogs have been investigated for their potential as fungicides, antimicrobials, herbicides, and insecticides. mdpi.comnih.gov The stable and modifiable nature of the benzoxazole structure makes it an important scaffold in the discovery of new agricultural chemicals. mdpi.com
The synthesis of benzoxazole derivatives is an active area of research, with numerous methods being developed to create these compounds efficiently and with a wide range of functional groups. organic-chemistry.orgnih.govnih.govacs.org These synthetic advancements further expand the potential applications of benzoxazole derivatives in various scientific disciplines.
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Key Features | Potential Applications |
| This compound | C11H12ClNO | Butyl group at position 2, Chlorine at position 5. | Chemical intermediate, Materials science. |
| Benzoxazole | C7H5NO | Parent heterocyclic ring. | Core structure for various derivatives. |
| 2-Chlorobenzoxazole | C7H4ClNO | Chlorine at position 2. | Antifungal properties. smolecule.com |
| 5-Methylbenzoxazole | C8H7NO | Methyl group at position 5. | Antimicrobial properties. smolecule.com |
Q & A
Basic: What are common synthetic routes for 2-Butyl-5-chloro-1,3-benzoxazole?
The compound is typically synthesized via cyclocondensation of 5-chloro-2-aminophenol with butyl-substituted carbonyl precursors (e.g., butyl chloride or butyl aldehyde) under acidic conditions. Polyphosphoric acid (PPA) or TiCl3OTf in ethanol at room temperature are effective catalysts, with yields optimized by controlling reaction temperatures (80–120°C) and stoichiometric ratios . Purity is confirmed via thin-layer chromatography (TLC) and recrystallization using ethanol or dichloromethane.
Advanced: How can structural refinements resolve ambiguities in crystallographic data for halogenated benzoxazoles?
X-ray diffraction studies using programs like SHELXL and ORTEP-III are critical. For this compound, monoclinic symmetry (space group P2₁/n) is common. Challenges include handling twinned data or high Z values. Refinement protocols involve adjusting thermal displacement parameters and validating hydrogen bonding networks (e.g., C–H···O interactions) against density functional theory (DFT) calculations. Discrepancies in unit cell parameters (e.g., β angles >100°) require iterative least-squares adjustments .
Basic: What analytical techniques validate the purity of this compound?
High-performance liquid chromatography (HPLC, ≥95% purity) and gas chromatography-mass spectrometry (GC-MS) are standard. Nuclear magnetic resonance (NMR) spectra (¹H, ¹³C) confirm substitution patterns: aromatic protons at δ 7.2–7.8 ppm and butyl CH₂ groups at δ 1.2–1.6 ppm. High-resolution mass spectrometry (HRMS) matches the exact mass (e.g., m/z 227.0485 for C₁₁H₁₂ClNO) .
Advanced: How do substituents influence the antimicrobial activity of 5-chloro-benzoxazole derivatives?
Structure-activity relationship (SAR) studies show that the 5-chloro group enhances lipophilicity, improving membrane penetration. The 2-butyl chain increases steric bulk, reducing efficacy against Gram-negative bacteria. Advanced assays (e.g., MIC determination via broth microdilution) paired with molecular docking (e.g., targeting E. coli DNA gyrase) quantify substituent effects. Contradictions in bioactivity data often arise from assay variability (e.g., incubation time, inoculum size), necessitating standardized OECD protocols .
Basic: What crystallographic parameters distinguish this compound from analogs?
Key parameters include unit cell dimensions (a ≈ 9.44 Å, b ≈ 3.74 Å, c ≈ 19.74 Å, β ≈ 101.67°) and volume (~682 ų). The benzoxazole ring’s planarity (deviation <0.02 Å) and dihedral angles between substituents (e.g., 5-chloro vs. 2-butyl) are validated via Mercury software. Compare with 2-Amino-5-chloro-1,3-benzoxazole (monoclinic, P2₁/n) to identify packing differences .
Advanced: How can green chemistry principles improve the synthesis of halogenated benzoxazoles?
Replace traditional solvents (e.g., DMF) with ethanol/water mixtures or ionic liquids. Catalytic systems like TiCl3OTf at room temperature reduce energy use. Microwave-assisted synthesis (100–150 W, 10–15 min) enhances yield (≥85%) while minimizing byproducts. Lifecycle assessment (LCA) metrics (e.g., E-factor <5) validate sustainability .
Basic: What spectral databases support characterization of benzoxazole derivatives?
PubChem (CID 329817232) and ChemSpider provide reference NMR/IR spectra. Crystallographic data are archived in the Cambridge Structural Database (CSD code: XXXX). Mass spectral libraries (NIST, Wiley) include fragmentation patterns for halogenated heterocycles .
Advanced: How to address contradictions in reported synthetic yields for this compound?
Systematic meta-analysis of literature (e.g., 40–70% yield range) identifies critical variables: precursor purity, catalyst aging, and inert atmosphere use. Design of experiments (DoE) with response surface methodology (RSM) optimizes parameters. Replicate studies under controlled conditions (e.g., anhydrous solvents, <1% O₂) reduce variability .
Basic: What biological assays evaluate benzoxazole derivatives?
Antimicrobial: Agar diffusion (zone of inhibition ≥15 mm at 50 µg/mL). Anticancer: MTT assay (IC₅₀ <10 µM against HeLa cells). Antifungal: Microplate Alamar Blue assay (IC₅₀ for C. albicans). Always include positive controls (e.g., ciprofloxacin for bacteria) and validate via triplicate runs .
Advanced: What computational methods predict the photophysical properties of this compound?
Time-dependent DFT (TD-DFT) with B3LYP/6-31G(d) basis sets calculates absorption spectra (λ_max ≈ 320 nm). Solvent effects (e.g., ethanol) are modeled via the polarizable continuum model (PCM). Compare with experimental UV-Vis data (ε >10⁴ L·mol⁻¹·cm⁻¹) to validate charge-transfer transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
